N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a bis-indole derivative characterized by two indole moieties linked via an ethyl chain. One indole unit is substituted at the 1-position with a 2-methoxyethyl group, while the other bears a carboxamide group at the 3-position. Indole derivatives are prominent in medicinal chemistry due to their structural resemblance to endogenous biomolecules like tryptophan and serotonin, enabling interactions with diverse biological targets.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-13-12-25-15-19(18-7-3-5-9-21(18)25)22(26)23-11-10-16-14-24-20-8-4-2-6-17(16)20/h2-9,14-15,24H,10-13H2,1H3,(H,23,26) |
InChI Key |
WPQZCGNJXXPRRL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole-3-carboxylate Esters
The introduction of the 2-methoxyethyl group at the indole nitrogen is achieved through alkylation. Ethyl indole-3-carboxylate undergoes reaction with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride (NaH) in anhydrous DMF. This step proceeds via nucleophilic substitution, yielding ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate (Table 1).
Table 1: Alkylation Conditions and Outcomes
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Ethyl indole-3-carboxylate | 2-Methoxyethyl Br | NaH | DMF | 0°C → RT | 65% |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the corresponding carboxylic acid using 3 N NaOH in ethanol under reflux. Acidification with HCl precipitates 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid as a white solid (yield: 85–90%).
Synthesis of 2-(1H-Indol-3-yl)ethylamine (Tryptamine)
Tryptamine is commercially available but can be synthesized via decarboxylation of L-tryptophan or reduction of indole-3-acetonitrile . While specific protocols are absent in the provided sources, analogous reductions using lithium aluminum hydride (LiAlH₄) in THF are standard.
Coupling Methods for Carboxamide Formation
BOP/DIPEA-Mediated Coupling
The carboxylic acid is activated using BOP reagent and coupled with tryptamine in dichloromethane (DCM) or DMF with N,N-diisopropylethylamine (DIPEA) as a base. This method, adapted from tuberculosis drug research, achieves yields of 70–75% after purification by silica gel chromatography.
Representative Procedure
EDCI/HOBt-Assisted Coupling
Alternative activation with EDCI/HOBt in DCM provides comparable yields (65–70%). This method, employed in serotonin receptor ligand synthesis, minimizes racemization and side reactions.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| BOP/DIPEA | BOP, DIPEA | DMF | 12 | 70% |
| EDCI/HOBt | EDCI, HOBt, Et₃N | DCM | 24 | 65% |
Purification and Characterization
Crude products are purified via flash chromatography (ethyl acetate/hexane gradients) or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, ¹H NMR of the target compound exhibits characteristic signals for the methoxyethyl group (δ 3.25–3.50 ppm) and indole NH (δ 10.2 ppm).
Comparative Analysis of Synthetic Routes
The BOP/DIPEA method offers faster reaction times and higher yields but requires stringent anhydrous conditions. In contrast, EDCI/HOBt is less moisture-sensitive but necessitates longer stirring periods. Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling stoichiometry and reaction temperature .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, where reagents such as halogens or nitro groups can be introduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a valuable tool in studying biological processes, particularly those involving tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Substituent Type and Position
N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide :
This positional isomer features a carboxamide group at the indole 2-position instead of 3. Such regiochemical differences can alter hydrogen-bonding patterns and steric interactions with biological targets. For example, indole-3-carboxamides often engage in π-π stacking with aromatic residues in enzymes (e.g., HIV-1 reverse transcriptase), whereas 2-substituted analogs may adopt distinct binding modes .N-[2-(1H-Indol-3-yl)ethyl]benzamide and N-[2-(1H-Indol-3-yl)ethyl]hexanamide :
These analogs replace the indole-carboxamide with benzamide or aliphatic hexanamide groups. Both demonstrated antiplasmodial activity by disrupting melatonin-induced synchronization in Plasmodium falciparum . The carboxamide in the target compound may enhance polarity or hydrogen-bonding capacity compared to these simpler acyl groups.
Core Modifications
2-(1H-Indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine :
Replacing the second indole with a thiazole ring conferred broad-spectrum antimicrobial activity (Gram-positive bacteria, Candida albicans). The thiazole’s electron-deficient nature may enhance interactions with microbial enzymes .1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea :
A thiourea derivative exhibited anti-HIV activity (EC50 = 5.45 µg/mL) by binding to HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and π-π interactions with Trp229 and Tyr181 . The carboxamide in the target compound could mimic these interactions but with altered pharmacokinetics.
Functional Group Additions
N-[2-(1H-Indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide :
Incorporation of a benzothiazole ring (electron-withdrawing) may enhance metabolic stability or target affinity compared to the target compound’s methoxyethyl group .- 3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea: This urea-containing analog inhibited Pseudomonas aeruginosa biofilm formation by targeting LasR quorum sensing. The methoxyethyl group in the target compound might similarly modulate hydrophobicity or receptor binding .
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide, also known as compound 5, is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and antibacterial effects.
Chemical Structure
The molecular formula of this compound is C22H23N3O2. The structure includes an indole moiety linked to an ethyl and methoxyethyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines.
The compound exhibits its anticancer activity through multiple pathways:
- Inhibition of Kinases : It has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent Kinase 2), which are crucial for cancer cell proliferation. The most potent derivatives demonstrated a GI50 (Growth Inhibition 50) value ranging from 0.95 µM to 1.50 µM against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Induction of Apoptosis : The compound induces apoptosis, as evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release. Notably, it also affects the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Case Studies
A notable study evaluated the effects of this compound on MCF-7 cells. The results indicated that at a concentration of 50 µM over four days, the compound significantly reduced cell viability while promoting apoptosis through caspase activation .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity.
Efficacy Against Pathogens
Research indicates that this compound exhibits low minimum inhibitory concentrations (MICs) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). One study reported an MIC as low as 0.98 µg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial infections .
The antibacterial mechanism is thought to involve disruption of bacterial cell functions through interference with essential metabolic pathways. Molecular docking studies suggest that the compound can effectively bind to critical proteins involved in bacterial survival and replication .
Summary of Findings
| Activity | Details |
|---|---|
| Anticancer GI50 | Ranges from 0.95 µM to 1.50 µM in various cell lines |
| Apoptotic Markers | Increased Caspases 3, 8, 9; Cytochrome C release; Bax/Bcl-2 ratio alteration |
| Antibacterial MIC | As low as 0.98 µg/mL against MRSA |
| Mechanisms | Inhibition of EGFR/CDK2; Induction of apoptosis; Binding to bacterial proteins |
Q & A
How can researchers optimize the synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide to improve yield and purity?
Level: Basic
Methodological Answer:
The compound’s synthesis involves multi-step reactions, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency .
- Temperature control : Maintaining 0–25°C during coupling minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization ensures high purity .
Post-synthesis, validate purity via HPLC (≥95%) and confirm structure using H/C NMR .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton/carbon environments, confirming substituent positions (e.g., methoxyethyl and indole-ethyl linkages) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated vs. observed m/z for CHNO) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Level: Advanced
Methodological Answer:
Discrepancies in biological data (e.g., varying IC values in anticancer assays) often stem from:
- Assay conditions : Standardize parameters (cell lines, serum concentration, incubation time) .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Off-target effects : Use siRNA knockdown or competitive binding assays to validate target specificity .
For example, if anti-inflammatory activity conflicts, compare NF-κB inhibition across studies using identical reporter cell lines .
What experimental strategies elucidate the compound’s interaction with molecular targets implicated in cancer progression?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K, k/k) to targets like kinases or GPCRs .
- Molecular Docking : Predicts binding modes using software (e.g., AutoDock Vina) against crystallized targets (e.g., PI3Kγ or EGFR) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .
For instance, if the compound modulates apoptosis, perform Western blotting for Bcl-2/Bax ratios and caspase-3 activation .
What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- In vitro :
- In vivo :
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Level: Advanced
Methodological Answer:
- Core modifications : Replace the methoxyethyl group with bulkier substituents (e.g., cyclopropylmethyl) to enhance target affinity .
- Amide isosteres : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
- Bioisosteric replacement : Swap indole with azaindole to modulate electronic properties and solubility .
Validate analogs via parallel synthesis and high-throughput screening (HTS) against disease-relevant assays .
What computational tools aid in predicting the compound’s toxicity profile?
Level: Advanced
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate hepatotoxicity, hERG inhibition, and Ames mutagenicity .
- Molecular Dynamics (MD) : Simulate interactions with off-targets (e.g., cardiac ion channels) to assess arrhythmia risk .
- QSAR models : Train models on toxicity databases (e.g., Tox21) to prioritize low-risk candidates .
Experimental validation via zebrafish embryotoxicity or micronucleus assays is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
